4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde
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Overview
Description
4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a pyrazole ring through a methoxy linkage. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde typically involves the nucleophilic substitution reaction of 4-hydroxybenzaldehyde with 1H-pyrazole in the presence of a suitable base. The reaction is often carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or ethanol under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 4-((1H-Pyrazol-1-yl)methoxy)benzoic acid.
Reduction: 4-((1H-Pyrazol-1-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes, thereby exerting its biological effects. Molecular docking studies have shown that it can bind to the active sites of certain enzymes, suggesting potential inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
- 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde
- 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
- 4-(1H-Pyrrol-1-yl)benzaldehyde
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
Uniqueness
4-((1H-Pyrazol-1-yl)methoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyrazole ring is known for its versatility in medicinal chemistry, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-(pyrazol-1-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C11H10N2O2/c14-8-10-2-4-11(5-3-10)15-9-13-7-1-6-12-13/h1-8H,9H2 |
InChI Key |
JMXLRNYJLCCDOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)COC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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